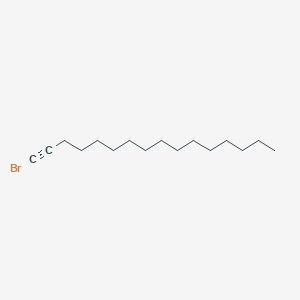
Ethyl (4E)-3-oxo-5-phenylpent-4-enoate
Descripción general
Descripción
Ethyl (4E)-3-oxo-5-phenylpent-4-enoate is an organic compound belonging to the ester family. It is characterized by its pleasant aroma and is commonly used in the fragrance and flavor industries. The compound is derived from cinnamic acid and ethyl acetate, and it features a cinnamoyl group attached to an ethyl acetate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl (4E)-3-oxo-5-phenylpent-4-enoate can be synthesized through the esterification of cinnamic acid with ethyl acetate in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of ethyl cinnamoylacetate often involves the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (4E)-3-oxo-5-phenylpent-4-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, ethyl cinnamoylacetate can be hydrolyzed to yield cinnamic acid and ethanol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to produce cinnamyl alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Cinnamic acid and ethanol.
Reduction: Cinnamyl alcohol.
Substitution: Various substituted cinnamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (4E)-3-oxo-5-phenylpent-4-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various cinnamate derivatives, which are important intermediates in organic synthesis.
Biology: The compound has been studied for its antimicrobial properties, showing activity against certain pathogenic fungi and bacteria.
Medicine: Research has explored its potential as an antifungal and antibacterial agent, with studies indicating its effectiveness in inhibiting the growth of microorganisms.
Industry: this compound is utilized in the production of fragrances, flavors, and cosmetics due to its pleasant aroma and stability.
Mecanismo De Acción
The mechanism of action of ethyl cinnamoylacetate involves its interaction with cellular membranes and enzymes. The compound has been shown to disrupt the integrity of microbial cell membranes, leading to cell lysis and death . Additionally, it can inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
Comparación Con Compuestos Similares
Cinnamyl acetate: Another ester derived from cinnamic acid, known for its sweet, floral aroma.
Ethyl cinnamate: Similar in structure but lacks the acetate group, used in fragrances and flavors.
Methyl cinnamate: A methyl ester of cinnamic acid, also used in the fragrance industry.
Uniqueness: Ethyl (4E)-3-oxo-5-phenylpent-4-enoate stands out due to its specific combination of the cinnamoyl and ethyl acetate groups, which confer unique aromatic properties and stability. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C13H14O3 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
ethyl 3-oxo-5-phenylpent-4-enoate |
InChI |
InChI=1S/C13H14O3/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Clave InChI |
KNUYHVRRBLEIHT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details















Synthesis routes and methods V
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(N-t-butoxycarbonylamino)phenyl]ethyl chloride](/img/structure/B8498321.png)



![2-Benzyl-5-phenyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8498351.png)





![3-(4-Methoxyphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8498385.png)



